molecular formula C12H15IO3 B1397096 Tert-butyl 2-(2-iodophenoxy)acetate CAS No. 1229805-95-1

Tert-butyl 2-(2-iodophenoxy)acetate

Cat. No. B1397096
CAS RN: 1229805-95-1
M. Wt: 334.15 g/mol
InChI Key: HYVIBAFPGMCIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-iodophenoxy)acetate, also known as IBX, is an organic compound with the chemical formula C12H15IO3. It is a derivative of tert-butyl acetate, which is a colorless flammable liquid with a camphor or blueberry-like smell . Tert-butyl acetate is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .


Synthesis Analysis

The synthesis of tert-butyl acetate, a related compound, has been studied extensively. One method involves the additive reaction of acetic acid with isobutene . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .


Molecular Structure Analysis

The molecular formula of this compound is C12H15IO3 . Its molecular weight is 334.15 g/mol.


Chemical Reactions Analysis

This compound is a derivative of tert-butyl acetate. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Scientific Research Applications

Oxidation Studies

Tert-butyl 2-(2-iodophenoxy)acetate has been explored in oxidation studies. For instance, Shimizu et al. (1990) investigated the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide, indicating the compound's role in oxidation mechanisms and the production of various intermediates (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990).

Catalysis in Organic Synthesis

In the realm of organic synthesis, tert-butylphenol, which is related to this compound, is utilized as an intermediate. Zhang et al. (2022) described the use of tert-butylphenol in the alkylation reaction of phenol and tert-butyl alcohol, highlighting the importance of catalysts in synthesizing tert-butylphenol (Zhang, Sun, Wu, Xie, Liu, Wang, Zhang, Shi, Zhuo, & Wang, 2022).

Antioxidant Activity

The antioxidant properties of tert-butylated phenols have been a subject of interest. Barclay, Edwards, and Vinqvist (1999) measured the H-atom donating activities of various tert-butylated phenols, contributing to understanding their antioxidant capabilities (Barclay, Edwards, & Vinqvist, 1999).

Application in Lubricant Oils

In the field of analytical chemistry, tert-butylphenol derivatives have been identified in lubricant oils. Sánchez et al. (2010) developed a sensitive method to determine antioxidants, including tert-butylphenol, in lubricant oil samples, demonstrating its utility in industrial applications (Sánchez, Glanzer, Pérez Pavón, García Pinto, & Moreno Cordero, 2010).

Alkylation Reactions

Iuchi, Obora, and Ishii (2010) reported the alkylation of acetates with primary alcohols and diols using tert-butyl acetate, providing insights into the use of tert-butyl compounds in organic synthesis (Iuchi, Obora, & Ishii, 2010).

Degradation Pathways

Stefan, Mack, and Bolton (2000) examined the degradation pathways of methyl tert-butyl ether (MTBE), generating tert-butyl formate as a byproduct. This study is relevant for understanding the environmental impact and degradation behavior of tert-butyl derivatives (Stefan, Mack, & Bolton, 2000).

Safety and Hazards

Tert-butyl acetate, a related compound, is classified as a flammable liquid. It may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 2-(2-iodophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVIBAFPGMCIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-iodophenol and tert-butyl bromoacetate (Aldrich), the title compound was obtained as a yellow liquid in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(2-iodophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(2-iodophenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(2-iodophenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-(2-iodophenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-(2-iodophenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(2-iodophenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.